(3-Mercaptopropyl)trimethoxysilane

Beschreibung

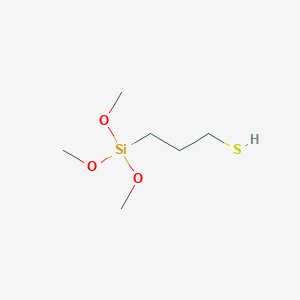

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-trimethoxysilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWCQRISZBELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCS)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29295-80-5 | |

| Record name | Mercaptopropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29295-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044428 | |

| Record name | 3-Mercaptopropyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4420-74-0 | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4420-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-trimethoxysilylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-MERCAPTOPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CB1M08OIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Mercaptopropyl)trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for (3-Mercaptopropyl)trimethoxysilane (MPTMS), a versatile organosilane coupling agent. This document details the core synthesis routes, experimental protocols, and quantitative data to support researchers and professionals in the fields of materials science, nanotechnology, and drug development.

Introduction

This compound (MPTMS), with the chemical formula HS(CH₂)₃Si(OCH₃)₃, is a bifunctional molecule of significant interest in various scientific and industrial applications. Its unique structure, featuring a terminal thiol (-SH) group and a hydrolyzable trimethoxysilyl group, allows it to act as a molecular bridge between inorganic substrates and organic materials. The silane (B1218182) moiety can form stable covalent bonds with surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides, while the thiol group offers a reactive site for coupling with polymers, nanoparticles, and biomolecules. This dual functionality makes MPTMS an essential component in the formulation of adhesives, coatings, and in the surface modification of materials for biomedical applications.

This guide will focus on the two predominant synthesis pathways for MPTMS: nucleophilic substitution and hydrosilylation (thiol-ene addition).

Synthesis Mechanisms

Nucleophilic Substitution

The most common industrial method for synthesizing MPTMS is through a nucleophilic substitution reaction. This pathway typically involves the reaction of a 3-halopropyltrimethoxysilane, most commonly 3-chloropropyltrimethoxysilane (B1208415), with a sulfur nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this mechanism, the sulfur-containing nucleophile, such as the hydrosulfide (B80085) anion (HS⁻), attacks the carbon atom bonded to the halogen (the electrophilic center). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the formation of the new carbon-sulfur bond and the breaking of the carbon-halogen bond occur simultaneously through a single transition state.

A common source for the hydrosulfide anion is sodium hydrosulfide (NaSH). Alternatively, thiourea (B124793) can be used as the sulfur source, which reacts with the chloropropyltrimethoxysilane to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed to yield the final mercaptosilane.

Caption: Nucleophilic Substitution Pathway for MPTMS Synthesis.

Hydrosilylation (Thiol-Ene Addition)

An alternative and highly efficient laboratory-scale synthesis of MPTMS involves the anti-Markovnikov addition of a thiol to an alkene, a reaction commonly known as a thiol-ene reaction. In the context of MPTMS synthesis, this involves the reaction of allyltrimethoxysilane (B1265876) with a thiolating agent, often hydrogen sulfide (B99878) or a protected thiol, in the presence of an initiator.

This reaction can proceed through two primary mechanisms:

-

Free-Radical Addition: This is the most common pathway for thiol-ene reactions. The reaction is initiated by a radical initiator, which can be generated by UV irradiation of a photoinitiator or by the thermal decomposition of a thermal initiator (e.g., AIBN). The initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•). This radical then adds to the double bond of the allyltrimethoxysilane in an anti-Markovnikov fashion, forming a carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.

-

Michael Addition: In the presence of a base or a nucleophilic catalyst, the thiol-ene reaction can proceed via a Michael addition mechanism. The base deprotonates the thiol to form a thiolate anion, which is a strong nucleophile. The thiolate then attacks the β-carbon of the α,β-unsaturated system of the alkene, leading to the formation of a carbanion intermediate. This intermediate is subsequently protonated to yield the final thioether product.

Both mechanisms result in the selective formation of the anti-Markovnikov product, which is this compound.

Caption: Free-Radical Thiol-Ene Addition Pathway.

Quantitative Data

The following tables summarize the quantitative data for the two primary synthesis routes of MPTMS.

Table 1: Nucleophilic Substitution Synthesis of MPTMS

| Parameter | Method 1 | Method 2 |

| Reactants | 3-Chloropropyltrimethoxysilane, Sodium Hydrosulfide | 3-Chloropropyltrimethoxysilane, Thiourea |

| Solvent | Dimethylformamide | None |

| Catalyst | - | KI |

| Reaction Temperature | 110 °C | 110-112 °C |

| Reaction Time | 75 minutes | Not specified |

| Yield | 84%[1] | 82%[2] |

| Purity | Not specified | >98%[2] |

Table 2: Hydrosilylation (Thiol-Ene Addition) Synthesis of MPTMS

| Parameter | Method 1 (Photoinitiated) |

| Reactants | Allyltrimethoxysilane, Thiol Source |

| Initiator | Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Yield | Quantitative[3] |

| Purity | High (product often used without further purification) |

Experimental Protocols

Protocol for Nucleophilic Substitution Synthesis

This protocol is adapted from the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide.[1]

Materials:

-

3-chloropropyltrimethoxysilane

-

Sodium hydrosulfide

-

Dimethylformamide (DMF)

-

Reaction flask with a stirrer, condenser, and dropping funnel

-

Heating mantle

Procedure:

-

Charge the reaction flask with sodium hydrosulfide and dimethylformamide.

-

While stirring, add 3-chloropropyltrimethoxysilane to the flask dropwise over a period of 60 minutes. The reaction is exothermic, and the temperature will likely rise.

-

After the addition is complete, heat the reaction mixture to 110 °C and maintain this temperature for 75 minutes.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS) to confirm the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by distillation under reduced pressure.

Protocol for Hydrosilylation (Thiol-Ene Addition) Synthesis

This is a general protocol for a photoinitiated thiol-ene reaction that can be adapted for the synthesis of MPTMS.

Materials:

-

Allyltrimethoxysilane

-

A suitable thiol source (e.g., thioacetic acid followed by hydrolysis, or gaseous H₂S under controlled conditions)

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

A suitable solvent (if necessary, though the reaction can often be run neat)

-

UV reactor equipped with a stirrer and a nitrogen inlet

Procedure:

-

In a quartz reaction vessel, combine allyltrimethoxysilane and the thiol source in a stoichiometric ratio.

-

Add a catalytic amount of the photoinitiator (typically 0.1-1 mol% relative to the alkene).

-

If using a solvent, add it at this stage.

-

Purge the reaction mixture with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

While stirring, irradiate the mixture with a UV lamp (e.g., a medium-pressure mercury lamp).

-

Monitor the reaction progress by FTIR (disappearance of the S-H and C=C stretching bands) or NMR. The reaction is often complete within 1-3 hours.

-

Once the reaction is complete, the product can be used directly or purified by distillation under reduced pressure to remove any unreacted starting materials or initiator byproducts.

Characterization of this compound

The successful synthesis of MPTMS can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the methoxy (B1213986) protons (-OCH₃), the propyl chain protons (-CH₂-), and the thiol proton (-SH).

-

¹³C NMR will show distinct signals for the different carbon atoms in the molecule.

-

²⁹Si NMR will show a characteristic shift for the silicon atom.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A characteristic absorption band for the S-H stretching vibration will be present around 2550 cm⁻¹.

-

Strong bands corresponding to the Si-O-C and O-CH₃ groups will be observed in the region of 1100-1000 cm⁻¹ and 2840 cm⁻¹, respectively.

-

The absence of a C=C stretching band (around 1640 cm⁻¹) is indicative of a complete reaction in the hydrosilylation route.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the synthesized MPTMS and to identify any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Synthesis Route Selection

The choice between the nucleophilic substitution and hydrosilylation routes depends on several factors, including the desired scale of production, purity requirements, and available equipment.

Caption: Logical Workflow for MPTMS Synthesis Route Selection.

Conclusion

This technical guide has provided a detailed overview of the synthesis mechanisms of this compound. Both the nucleophilic substitution and hydrosilylation routes offer effective means of producing this important bifunctional molecule. The choice of synthesis pathway will be dictated by the specific requirements of the researcher or organization, with nucleophilic substitution being more common for large-scale industrial production and hydrosilylation offering a highly efficient and clean method for laboratory-scale synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis and characterization of MPTMS.

References

An In-Depth Technical Guide to (3-Mercaptopropyl)trimethoxysilane (MPTMS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Mercaptopropyl)trimethoxysilane, commonly abbreviated as MPTMS, is a versatile bifunctional organosilane that serves as a crucial molecular bridge between inorganic and organic materials. Its unique structure, featuring a hydrolyzable trimethoxysilyl group at one end and a reactive mercaptan (thiol) group at the other, enables it to act as a powerful coupling agent and surface modifier. This dual functionality makes MPTMS indispensable in a wide range of applications, including the synthesis of advanced nanomaterials, the functionalization of biosensors, the development of high-performance coatings and adhesives, and the creation of novel drug delivery platforms.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reaction mechanisms, and key experimental protocols.

Chemical Structure and Identification

MPTMS is characterized by a propyl chain linking a silicon atom, bonded to three methoxy (B1213986) groups, and a terminal sulfur atom. The trimethoxysilyl group is the inorganic-reactive end, while the thiol group provides a reactive site for organic chemistry and metal coordination.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | 3-trimethoxysilylpropane-1-thiol |

| CAS Number | 4420-74-0 |

| Molecular Formula | C₆H₁₆O₃SSi |

| Molecular Weight | 196.34 g/mol |

| Synonyms | MPTMS, 3-(Trimethoxysilyl)-1-propanethiol, γ-Mercaptopropyltrimethoxysilane, Silquest A-189 |

| SMILES | CO--INVALID-LINK--(OC)OC |

| InChIKey | UUEWCQRISZBELL-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

MPTMS is a colorless liquid with a characteristic thiol odor. It is sensitive to moisture and should be handled accordingly.[4]

Table 2: Physicochemical Properties [4]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 213-215 °C |

| Density | 1.057 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.444 |

| Solubility | Decomposes in water; miscible with many organic solvents |

Table 3: Key Spectroscopic Data

| Technique | Wavenumber / Shift (cm⁻¹ / ppm) | Assignment |

| FTIR | ~2560 | S-H (thiol) stretching[5] |

| 2939 & 2849 | Asymmetric & symmetric C-H stretching[6] | |

| ~1100 | Si-O-Si stretching[5] | |

| ~810 | Si-O vibration[5] | |

| Raman | ~2576 | S-H stretching[7] |

| 2945 & 2839 | Asymmetric & symmetric C-H stretching[7] | |

| ¹H NMR (CCl₄) | ~3.5 ppm (s, 9H) | -OCH₃ |

| ~2.5 ppm (q, 2H) | -CH₂-SH | |

| ~1.7 ppm (m, 2H) | -Si-CH₂-CH₂- | |

| ~1.3 ppm (t, 1H) | -SH | |

| ~0.7 ppm (t, 2H) | -Si-CH₂- |

Synthesis Pathways

The industrial production of MPTMS is typically achieved through a nucleophilic substitution reaction. A common laboratory-scale synthesis involves the reaction of thiourea (B124793) with a chloropropyl silane (B1218182) precursor.[8]

Figure 2: Industrial synthesis workflow for MPTMS.

Core Reaction Mechanisms and Applications

The utility of MPTMS stems from the distinct reactivity of its two functional ends, enabling three primary reaction mechanisms.

Surface Functionalization of Oxide Substrates

On inorganic surfaces rich in hydroxyl groups, such as silica (B1680970) (SiO₂), glass, and metal oxides, the trimethoxysilyl end of MPTMS is paramount. The process occurs in two main steps:

-

Hydrolysis: In the presence of trace water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable, covalent Si-O-Substrate bonds. The silanols can also self-condense, creating a cross-linked polysiloxane network on the surface.[9]

Figure 3: Pathway for functionalizing oxide surfaces.

Self-Assembly on Metal Surfaces

The terminal thiol group (-SH) has a strong affinity for noble and transition metal surfaces, particularly gold (Au), silver (Ag), and copper (Cu). This interaction leads to the formation of a strong metal-thiolate bond, which drives the spontaneous organization of MPTMS molecules into a dense, well-ordered self-assembled monolayer (SAM).[10][11] This property is extensively used to create a robust adhesive layer for immobilizing metal nanoparticles or for fabricating stable metal electrodes on substrates like glass.[12]

Figure 4: Self-assembly of MPTMS on a gold surface.

Thiol-Ene "Click" Chemistry

"Click" chemistry refers to reactions that are high-yield, stereospecific, and generate minimal byproducts. The thiol-ene reaction is a prime example, where the thiol group of MPTMS adds across a carbon-carbon double bond (an "ene") in the presence of a radical initiator (often UV light).[6] This provides a highly efficient and versatile method for covalently attaching a vast array of "ene"-functionalized molecules—including polymers, fluorescent dyes, and biomolecules like peptides or DNA—to an MPTMS-modified surface.[13][14]

Figure 5: Logical workflow for Thiol-Ene click chemistry.

Experimental Protocols

Protocol: Surface Modification of Nanosilica with MPTMS

This protocol details a common method for grafting MPTMS onto the surface of silica nanoparticles to improve their dispersion in organic matrices.[9][15]

Materials:

-

Nanosilica powder (10 g)

-

Anhydrous Toluene (B28343) (150 mL for dispersion, plus extra for washing)

-

This compound (MPTMS) (75 mL for optimal grafting)

-

Deionized Water (10 mL)

-

Anhydrous Ethanol (10 mL)

-

Formic Acid (2 mL, as pH adjuster)

Procedure:

-

Drying: Dry the nanosilica powder in a vacuum oven at 100°C for 24 hours to remove adsorbed water.

-

Dispersion: Disperse the 10 g of dried nanosilica in 150 mL of anhydrous toluene in a reaction flask. Use mechanical stirring and ultrasonication for 30 minutes to ensure a fine, homogenous suspension.

-

Silane Solution Preparation: In a separate beaker, prepare a mixture of 10 mL deionized water, 10 mL anhydrous ethanol, 2 mL formic acid, and 75 mL of MPTMS. Stir vigorously.

-

Reaction: Slowly add the silane solution dropwise to the stirred nanosilica suspension.

-

Heating: Heat the reaction mixture to 50°C and continue stirring for 4 hours.

-

Separation: Separate the modified nanosilica from the suspension by centrifugation.

-

Purification: To remove any unreacted MPTMS and byproducts, perform a Soxhlet extraction on the dried powder for 12 hours using toluene as the solvent.

-

Final Drying: Dry the purified, modified nanosilica at 90°C under vacuum for 12 hours. The resulting powder is ready for characterization and use.

Figure 6: Experimental workflow for nanosilica modification.

Characterization of Modified Surfaces

Successful grafting of MPTMS is typically confirmed using a suite of analytical techniques:

-

Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic MPTMS peaks (e.g., -SH, C-H) on the nanoparticle surface.[6]

-

Thermogravimetric Analysis (TGA): Quantifies the amount of MPTMS grafted onto the surface by measuring the weight loss corresponding to the thermal decomposition of the organic chains.[9]

-

Contact Angle Measurement: Measures the change in surface wettability. Successful grafting of the alkyl-silane chain typically increases the hydrophobicity of the silica surface.[9]

-

X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of silicon and sulfur.

-

²⁹Si Nuclear Magnetic Resonance (NMR): Can be used to study the different bonding modes (mono-, di-, tri-grafting) of the silane to the surface.[9]

Safety and Handling

MPTMS is harmful if swallowed and can cause skin and eye irritation.[2] It is also moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and all handling should be performed in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a powerful and versatile chemical tool for scientists and researchers. Its well-defined bifunctional structure allows for robust and predictable surface modification of a wide array of inorganic and metallic materials. Through straightforward reaction mechanisms including hydrolysis/condensation, self-assembly, and thiol-ene click chemistry, MPTMS provides a reliable platform for creating advanced functional materials, making it a cornerstone of modern materials science, nanotechnology, and biomedical engineering.

References

- 1. CAS 4420-74-0: this compound [cymitquimica.com]

- 2. This compound | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Self-Assembled Monolayer-Immobilized Gold Nanoparticles as Durable, Anti-Stiction Coatings for MEMS | Semantic Scholar [semanticscholar.org]

- 13. scbt.com [scbt.com]

- 14. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Mercaptopropyl)trimethoxysilane (MPTMS, CAS No. 4420-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Mercaptopropyl)trimethoxysilane (MPTMS), identified by CAS number 4420-74-0, is a versatile organosilane coupling agent pivotal in materials science, nanotechnology, and biomedical research. Its bifunctional nature, featuring a hydrolyzable trimethoxysilyl group and a reactive thiol (mercapto) group, enables it to form stable covalent bonds between inorganic substrates and organic materials. This comprehensive guide details the physicochemical properties, synthesis, and diverse applications of MPTMS, with a focus on experimental protocols for surface modification, nanoparticle functionalization, and its role as a coupling agent. The document provides in-depth technical information, including spectroscopic data and reaction mechanisms, to support researchers and professionals in leveraging the unique capabilities of MPTMS in their work.

Physicochemical Properties

MPTMS is a clear, colorless to light yellow liquid with a characteristic mercaptan odor.[1] It is soluble in a variety of organic solvents, including alcohols, ketones, and aliphatic and aromatic hydrocarbons.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4420-74-0 | [2] |

| Molecular Formula | C6H16O3SSi | [2] |

| Molecular Weight | 196.34 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Density | 1.057 g/mL at 25 °C | [4] |

| Boiling Point | 213-215 °C | [4] |

| Refractive Index | n20/D 1.444 | [4] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |

| Solubility | Miscible with methanol, ethanol (B145695), isopropanol, acetone, benzene, toluene (B28343), and xylene. Decomposes in water. | [4] |

Core Chemistry: Hydrolysis and Condensation

The utility of MPTMS is rooted in the reactivity of its two distinct functional groups. The trimethoxysilyl end undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970), glass, or metal oxides) to form stable siloxane bonds (Si-O-Substrate). Concurrently, adjacent MPTMS molecules can undergo self-condensation to form a cross-linked polysiloxane network on the surface.

Spectroscopic Data

Characterization of MPTMS and its modified surfaces is commonly performed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key FTIR absorption bands for MPTMS are useful for confirming its presence and monitoring its reactions.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2945, 2839 | C-H stretching of methyl and methylene (B1212753) groups | [6] |

| 2550 - 2580 | S-H stretching (thiol group) | [6][7] |

| 1450 | CH₂ bending | [6] |

| 1190, 1085 | Si-O-C stretching | [7] |

| 812 | Si-C stretching | [7] |

| ~1030 | Zr-O-Si stretching (on zirconia substrates) | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

¹H NMR Chemical Shifts (typical, in CDCl₃):

-

~3.58 ppm (s, 9H): -Si(OCH₃)₃

-

~2.53 ppm (q, 2H): -CH₂-SH

-

~1.70 ppm (m, 2H): -CH₂-CH₂-CH₂-

-

~0.75 ppm (t, 2H): Si-CH₂-

-

~1.34 ppm (t, 1H): -SH

¹³C NMR Chemical Shifts (typical, in CDCl₃):

-

~50.5 ppm: -OCH₃

-

~27.8 ppm: -CH₂-SH

-

~26.9 ppm: -CH₂-CH₂-CH₂-

-

~8.9 ppm: Si-CH₂-

(Note: Specific chemical shifts can vary depending on the solvent and concentration.)

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2576 | S-H stretching | [8] |

| 2945, 2839 | C-H stretching of methyl and methylene groups | [8] |

Experimental Protocols

General Safety and Handling

MPTMS is harmful if swallowed and may cause skin and eye irritation.[9] It is also moisture-sensitive and can decompose upon exposure to moist air.[4] Always handle MPTMS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[9][10] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Surface Modification: Self-Assembled Monolayer (SAM) on Gold

This protocol describes the formation of an MPTMS self-assembled monolayer on a gold substrate, a common procedure in biosensor and nanotechnology applications.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

This compound (MPTMS)

-

Anhydrous ethanol or toluene

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED ) or other suitable cleaning agents (e.g., RCA SC-1, UV/Ozone)

-

Deionized (DI) water

-

Nitrogen gas for drying

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE.)

-

Thoroughly rinse the substrate with copious amounts of DI water.

-

Rinse with anhydrous ethanol and dry under a gentle stream of nitrogen.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of MPTMS in anhydrous ethanol or toluene.

-

Immerse the clean, dry gold substrate in the MPTMS solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the MPTMS solution.

-

Rinse thoroughly with the solvent used for the solution (ethanol or toluene) to remove any physisorbed molecules.

-

Rinse with DI water and dry under a stream of nitrogen.

-

-

(Optional) Curing:

-

To promote the formation of a cross-linked siloxane network, the coated substrate can be cured in an oven at 100-120 °C for 1-2 hours.

-

Functionalization of Silica Nanoparticles

This protocol details the surface modification of silica nanoparticles with MPTMS to introduce thiol functionality.

Materials:

-

Silica nanoparticles (SiNPs)

-

This compound (MPTMS)

-

Anhydrous toluene or ethanol

-

Ultrasonicator

-

Centrifuge

-

Reaction flask with a condenser

Procedure:

-

Dispersion of Nanoparticles:

-

Disperse a known amount of silica nanoparticles (e.g., 1 g) in anhydrous toluene (e.g., 50 mL) in a reaction flask.

-

Sonicate the suspension to ensure a homogeneous dispersion.

-

-

Silanization Reaction:

-

Add MPTMS (e.g., 1-5% w/w relative to silica) to the nanoparticle suspension.

-

Reflux the mixture at an elevated temperature (e.g., 80-110 °C) with stirring for 10-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with the reaction solvent (toluene or ethanol) to remove unreacted MPTMS. This can be done by repeated cycles of resuspension and centrifugation.

-

-

Drying:

-

Dry the purified MPTMS-functionalized silica nanoparticles in a vacuum oven at 60-80 °C overnight.

-

MPTMS as a Coupling Agent in Dental Resin Composites

MPTMS is utilized in dental composites to enhance the adhesion between the inorganic filler (e.g., silica or zirconia nanoparticles) and the organic polymer matrix (e.g., Bis-GMA/TEGDMA).[11][12]

Procedure Outline:

-

Filler Silanization:

-

The inorganic filler nanoparticles are treated with MPTMS, typically at a concentration of 1-10 wt% relative to the filler.[13]

-

The silanization can be carried out in a solvent like ethanol, followed by drying to remove the solvent and by-products.

-

-

Composite Formulation:

-

The silanized filler is then mechanically mixed with the dental resin monomer mixture (e.g., a 50/50 wt/wt mixture of Bis-GMA and TEGDMA) to a high filler loading (e.g., 60 wt%).[13]

-

A photoinitiator system is also incorporated into the mixture.

-

-

Curing:

-

The composite paste is then light-cured, during which the methacrylate (B99206) group of the MPTMS copolymerizes with the resin matrix, forming a strong covalent bond between the filler and the matrix.

-

Applications

The dual functionality of MPTMS has led to its widespread use in numerous applications:

-

Adhesion Promoter: It enhances the adhesion between organic polymers and inorganic substrates in coatings, adhesives, and sealants.[3]

-

Surface Modification: MPTMS is used to create thiol-terminated surfaces on materials like glass, silica, and metals for applications in biosensors, microarrays, and as a linker for immobilizing biomolecules.[14][15]

-

Nanotechnology: It serves as a capping agent for semiconductor nanocrystals and a coupling agent in the synthesis of functionalized nanoparticles for drug delivery and catalysis.[5][16]

-

Corrosion Protection: MPTMS-based coatings on metals such as aluminum and zinc can significantly improve corrosion resistance.[17][18]

-

Composite Materials: It improves the mechanical properties of polymer composites by strengthening the interfacial bonding between the filler and the matrix.[11]

Conclusion

This compound is a powerful and versatile molecule for surface engineering and materials development. A thorough understanding of its physicochemical properties, reaction mechanisms, and appropriate handling procedures, as detailed in this guide, is crucial for its effective and safe utilization. The provided experimental protocols offer a solid foundation for researchers to apply MPTMS in a variety of innovative applications, from advanced coatings and composites to cutting-edge biomedical devices and nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 3-MERCAPTOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SAFETYWISE - Working Safely with Nanomaterials in Research Laboratories - July 2013 [epublish.hkust.edu.hk]

- 10. dst.gov.in [dst.gov.in]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. researchgate.net [researchgate.net]

The Intricate Dance of Self-Assembly: A Technical Guide to (3-mercaptopropyl)trimethoxysilane (MPTMS) Monolayers on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental mechanisms governing the self-assembly of (3-mercaptopropyl)trimethoxysilane (MPTMS) on gold surfaces. Understanding and controlling the formation of these self-assembled monolayers (SAMs) is paramount for a multitude of applications, ranging from advanced biosensors and drug delivery systems to molecular electronics and robust adhesion layers in microfabrication. This document provides a comprehensive overview of the MPTMS self-assembly process, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in the design and execution of reproducible surface modification strategies.

The Core Mechanism: A Three-Act Play

The self-assembly of MPTMS on a gold surface is a sophisticated process that can be conceptualized in three primary stages: the chemisorption of the thiol group, followed by the hydrolysis of the methoxy (B1213986) groups, and culminating in the condensation to form a stable polysiloxane network.[1]

Act I: The Golden Handshake - Thiol-Gold Chemisorption

The process initiates with the strong affinity of the sulfur atom in the thiol group (-SH) of the MPTMS molecule for the gold surface.[2] This interaction leads to the formation of a stable gold-thiolate (Au-S) bond, anchoring the MPTMS molecule to the substrate.[3] This initial chemisorption is a spontaneous process that dictates the initial packing density and orientation of the molecules on the surface.

Act II: The Water Dance - Hydrolysis of Methoxy Groups

Once the MPTMS molecules are anchored, the terminal trimethoxysilane (B1233946) groups (-Si(OCH₃)₃) become susceptible to hydrolysis in the presence of water, even trace amounts.[1][3][4] The methoxy groups are progressively replaced by hydroxyl groups (-OH), transforming the silane (B1218182) head into a more reactive silanol (B1196071) group (-Si(OH)₃).[5] The extent of hydrolysis is a critical parameter that influences the subsequent cross-linking.

Act III: The Network Weaves - Condensation and Polysiloxane Formation

The final stage involves the intermolecular condensation of the newly formed silanol groups.[1][5] Adjacent silanol groups react to form strong siloxane bonds (Si-O-Si), creating a cross-linked polysiloxane network parallel to the gold surface.[3][4] This network provides significant mechanical and chemical stability to the monolayer. A small number of unreacted silanol groups may remain, estimated to be fewer than 5% of the original Si-O sites.[4]

Below is a diagram illustrating this sequential mechanism:

Quantitative Insights: A Data-Driven Perspective

The physical and chemical properties of the MPTMS monolayer are crucial for its performance. The following tables summarize key quantitative data from various studies, providing a comparative overview for researchers.

Table 1: MPTMS Monolayer Thickness on Gold

| Method | Layer Thickness (nm) | Reference |

| Ellipsometry | ~0.7 | [6] |

| Angle-Resolved XPS (ARXPS) | 0.5 (± 0.2) | [7][8][9][10] |

| Scanning Tunneling Microscopy (STM) | 0.6 - 0.7 | [5] |

Table 2: Water Contact Angle of MPTMS Modified Gold Surfaces

| Surface Condition | Water Contact Angle (°) | Reference |

| Bare Gold (after piranha cleaning) | 49 ± 1 | [11] |

| Bare Gold | 81 ± 1 | [11] |

| MPTMS on Gold | 71 - 104 (depending on concentration) | [12] |

Table 3: Influence of MPTMS Concentration on Monolayer Formation

| MPTMS Concentration | Monolayer Characteristics | Reference |

| 5 x 10⁻³ M | Well-ordered monolayer with uniform thiol headgroups | [12] |

| > 5 x 10⁻³ M | Disordered polymers with randomly oriented thiol groups | [12][13] |

| 0.01 M | Effective for solution phase deposition | [6] |

| 10% in ethanol | Used for successful functionalization | [7] |

Experimental Corner: Protocols for Characterization

Reproducibility in surface science is contingent on meticulous experimental protocols. This section outlines detailed methodologies for the key techniques used to characterize MPTMS SAMs on gold.

Formation of MPTMS Self-Assembled Monolayer

A typical experimental workflow for the formation and characterization of an MPTMS SAM on a gold substrate is depicted below.

Protocol:

-

Substrate Preparation:

-

Begin with a gold-coated substrate (e.g., gold evaporated on silicon with a chromium or titanium adhesion layer).

-

Clean the substrate to remove organic contaminants. A common method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short duration, followed by copious rinsing with deionized water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Dry the cleaned substrate under a stream of inert gas (e.g., nitrogen or argon).[14]

-

-

SAM Formation:

-

Prepare a dilute solution of MPTMS in a suitable solvent, typically anhydrous ethanol, with concentrations ranging from 10⁻⁴ M to 0.01 M.[1][6]

-

Immerse the cleaned and dried gold substrate into the MPTMS solution.

-

Allow the self-assembly to proceed for a specific duration, which can range from 30 minutes to several hours.[1][6]

-

After immersion, rinse the substrate thoroughly with the same solvent to remove any physisorbed molecules.

-

Dry the substrate again under a stream of inert gas.

-

Annealing the sample at a moderate temperature (e.g., 60°C) can help in improving the monolayer ordering.[1]

-

-

Hydrolysis and Condensation:

-

To induce hydrolysis of the methoxy groups, the MPTMS-coated substrate can be exposed to a controlled humid environment or immersed in a dilute acidic solution (e.g., 0.01 M HCl) for a short period (e.g., 15 minutes).[1]

-

After hydrolysis, the substrate is dried, for instance, with a stream of argon.[1]

-

Condensation to form the polysiloxane network can be promoted by heating the substrate in air at a moderate temperature (e.g., 60°C) for several hours.[1]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.

Methodology:

-

Instrumentation: A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample in an ultra-high vacuum (UHV) chamber.

-

Analysis:

-

Survey Scans: Acquire a wide energy range spectrum to identify all the elements present on the surface. For an MPTMS-coated gold surface, peaks corresponding to Au, S, Si, C, and O are expected.[7]

-

High-Resolution Scans: Acquire detailed spectra for the S 2p, Si 2p, C 1s, and O 1s regions to determine the chemical bonding states. The presence of a Si-O-Si peak in the O 1s or Si 2p spectra confirms the condensation process. The S 2p peak confirms the binding of the thiol to the gold surface.

-

Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons, the thickness of the MPTMS layer can be determined.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a powerful tool for identifying the functional groups present in the MPTMS monolayer.

Methodology:

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or zinc selenide (B1212193) crystal).

-

Analysis:

-

Acquire a background spectrum of the bare gold substrate.

-

Acquire the spectrum of the MPTMS-coated gold substrate.

-

Key vibrational modes to look for include:

-

-SH stretch: Around 2550 cm⁻¹ (this peak may be absent or weak upon binding to gold).[15]

-

C-H stretches: In the 2800-3000 cm⁻¹ region, indicative of the propyl chain.[6]

-

Si-O-Si stretches: A broad band around 1000-1100 cm⁻¹, which confirms the formation of the polysiloxane network.[16]

-

The disappearance or significant reduction of peaks associated with the -OCH₃ groups after hydrolysis and condensation provides evidence for the reaction completion.[16]

-

-

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography of the MPTMS monolayer at the nanoscale, providing information on its uniformity, smoothness, and the presence of any defects or aggregates.

Methodology:

-

Instrumentation: An atomic force microscope operating in tapping mode or contact mode.

-

Procedure:

-

Scan the bare gold substrate to obtain a reference topography.

-

Scan the MPTMS-coated gold substrate.

-

Analysis:

-

Compare the surface roughness (e.g., root mean square roughness) before and after MPTMS deposition. A smooth, uniform layer will have a low roughness value, typically in the sub-nanometer range.[6]

-

Image analysis can reveal the presence of domains or islands, which can be indicative of incomplete monolayer formation or aggregation, especially at higher MPTMS concentrations.[12]

-

-

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with the solid surface, providing a measure of the surface's wettability and, consequently, information about the surface chemistry.

Methodology:

-

Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Procedure:

-

Place a small droplet of a probe liquid (typically deionized water) onto the surface.

-

Capture an image of the droplet profile.

-

Software is then used to measure the contact angle between the liquid-solid interface and the liquid-vapor tangent.

-

Analysis:

-

A change in the water contact angle after MPTMS deposition indicates successful surface modification. The final contact angle will depend on the orientation of the MPTMS molecules and the degree of cross-linking.

-

-

Conclusion

The self-assembly of MPTMS on gold surfaces is a robust and versatile method for creating stable, functionalized interfaces. A thorough understanding of the underlying chemical mechanisms, coupled with precise control over experimental parameters, is essential for the rational design and fabrication of high-quality monolayers. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals aiming to leverage the unique properties of MPTMS SAMs in their respective fields. By mastering the intricacies of this self-assembly process, the scientific community can continue to unlock new possibilities in nanotechnology and biomedical applications.

References

- 1. ntmdt-si.com [ntmdt-si.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis and condensation of self-assembled monolayers of this compound on Ag and Au surfaces (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 9. citedrive.com [citedrive.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. if.tugraz.at [if.tugraz.at]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thiol Group Reactivity in (3-Mercaptopropyl)trimethoxysilane (MPTMS)

Executive Summary

This compound (MPTMS) is a bifunctional organosilane of significant interest across various scientific disciplines, including materials science, nanotechnology, and bioconjugation. Its utility stems from the dual reactivity of its molecular structure: the trimethoxysilyl group, which allows for covalent attachment to inorganic substrates, and the terminal thiol (sulfhydryl) group, which provides a versatile handle for a wide array of chemical transformations. The thiol group's distinct nucleophilic and redox properties are central to its application in drug delivery, biosensor fabrication, surface functionalization, and the synthesis of advanced materials. This guide provides a comprehensive technical overview of the MPTMS thiol group's reactivity, detailing its fundamental chemical properties, key reaction pathways, and the factors that modulate its behavior. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for its effective application.

Physicochemical Properties of the MPTMS Thiol Group

The reactivity of the thiol group in MPTMS is governed by its intrinsic physicochemical properties, primarily its acidity (pKa), nucleophilicity, and redox potential.

2.1 Acidity and Thiolate Formation

The thiol group (-SH) is weakly acidic and can be deprotonated to form the highly nucleophilic thiolate anion (-S⁻). This equilibrium is the single most critical factor governing the thiol's reactivity in nucleophilic reactions.

The acidity of thiols is significantly higher than that of their alcohol analogs due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base.[1][2] The pKa of a typical primary alkyl thiol is in the range of 8-10.[3] The deprotonation is pH-dependent, with the concentration of the reactive thiolate species increasing as the pH of the medium approaches and exceeds the pKa.[4][5]

2.2 Nucleophilicity

The thiolate anion is a potent nucleophile, capable of reacting with a wide range of electrophiles.[6][7] This high reactivity is exploited in numerous bioconjugation and material synthesis strategies. Even in its protonated state, the thiol group can act as a nucleophile, although it is significantly weaker than the thiolate.

2.3 Redox Potential

The thiol group is susceptible to oxidation. The most common oxidation reaction involves the coupling of two thiol groups to form a disulfide bond (-S-S-).[1][2] This reaction can be initiated by mild oxidizing agents, including molecular oxygen (especially in the presence of metal ions), iodine, or peroxides.[1][8] The disulfide bond can, in turn, be cleaved by reducing agents, making this a reversible process that is foundational to redox-responsive systems. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

Core Reaction Pathways of the MPTMS Thiol Group

The versatile reactivity of the MPTMS thiol group can be categorized into several key pathways, which are frequently employed in synthesis and functionalization.

3.1 Nucleophilic Reactions

-

Thiol-Michael Addition (Conjugate Addition): This is one of the most efficient and widely used reactions involving thiols. The thiolate anion readily adds to α,β-unsaturated carbonyl compounds, such as maleimides, acrylates, and acrylamides, in a conjugate fashion.[7][9] This "click" chemistry reaction is highly specific, proceeds rapidly under mild conditions, and is a cornerstone of bioconjugation for linking molecules to proteins or surfaces.[10][11]

-

S-Alkylation: Thiols react with alkyl halides via an S_N2 mechanism to form thioethers.[2] The thiolate is an excellent nucleophile for this transformation.

-

Reaction with Epoxides: Thiols can open epoxide rings through nucleophilic attack, resulting in the formation of β-hydroxy thioethers.

3.2 Oxidation and Disulfide Formation

The oxidation of MPTMS thiol groups to form disulfide bridges is a critical reaction, particularly when forming crosslinked polymer networks or creating self-assembled monolayers (SAMs) where intermolecular disulfide bonds can influence film stability.[12] This reaction is often catalyzed by trace metal ions and can occur upon exposure to air.[8]

3.3 Thiol-Ene Radical Addition

In the presence of a radical initiator (photo or thermal), the thiol group can add across a double bond (ene) in a radical-mediated process.[9] This "thiol-ene" reaction is another example of click chemistry, prized for its high efficiency, rapid kinetics, and insensitivity to oxygen and water, making it suitable for polymer synthesis and surface patterning.

3.4 Coordination with Metal Ions

The soft sulfur atom of the thiol group has a strong affinity for soft metal ions. This property is extensively used for:

-

Nanoparticle Functionalization: MPTMS is commonly used to coat gold and silver nanoparticles, where the thiol group forms a strong coordinative bond with the metal surface.[7][13]

-

Heavy Metal Sequestration: Materials functionalized with MPTMS are effective adsorbents for toxic heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) from aqueous solutions.[14][15]

Quantitative Data Summary

Quantitative data provides a basis for predicting and controlling the reactivity of the MPTMS thiol group.

Table 1: Physicochemical and Reactivity Data for MPTMS and Related Thiols

| Parameter | Value / Range | Conditions / Notes | Reference(s) |

| pKa (Thiol Group) | ~8.0 - 10.0 | For primary alkyl thiols. The exact pKa of MPTMS can be influenced by the local environment (solvent, surface proximity). | [1][3] |

| S-H Stretch (FTIR) | ~2550 - 2600 cm⁻¹ | A characteristic, though sometimes weak, vibrational band used to confirm the presence of the thiol group. | |

| ¹H NMR Shift (SH) | δ ~1.3 - 1.6 ppm | Highly variable and depends on solvent and concentration. Often a broad triplet. | [9] |

| ¹³C NMR Shift (CH₂-SH) | δ ~27 ppm | Carbon adjacent to the thiol group. | [9] |

| S 2p Binding Energy (XPS) | ~162-164 eV | Corresponds to the thiol/thiolate species. Oxidation to disulfide or sulfonates shifts this to higher binding energies. | [16] |

| Thiol-Maleimide Reaction Kinetics | Fast | Second-order rate constants are high, often >10² M⁻¹s⁻¹ at neutral pH, increasing significantly with pH. | [10][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of MPTMS thiol reactivity.

5.1 Protocol: Surface Functionalization of Silica (B1680970) with MPTMS

This protocol describes the process of grafting MPTMS onto a silica-based surface (e.g., glass slide, silicon wafer, or silica nanoparticles).

-

Substrate Cleaning: Thoroughly clean the silica substrate by sonication in acetone, followed by isopropanol (B130326) (15 min each). Dry under a stream of nitrogen. To maximize surface silanol (B1196071) groups, treat with piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes (Caution: Piranha solution is extremely corrosive and reactive ). Rinse extensively with deionized water and dry at 110°C for 1 hour.

-

Silanization Solution Preparation: Prepare a 1-5% (v/v) solution of MPTMS in a dry organic solvent (e.g., toluene (B28343) or ethanol). For aqueous-based deposition, a 95:5 ethanol:water solution acidified to pH 4.5-5.5 with acetic acid can be used to pre-hydrolyze the silane.

-

Deposition: Immerse the cleaned, dry substrate in the MPTMS solution. Allow the reaction to proceed for 2-16 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation of the thiol groups.

-

Washing: Remove the substrate from the solution and rinse thoroughly with the solvent (e.g., toluene or ethanol) to remove any physisorbed silane. Sonicate briefly (1-2 min) in fresh solvent to ensure a clean surface.

-

Curing: Cure the grafted MPTMS layer by heating at 110-120°C for 1 hour. This step promotes the formation of covalent siloxane bonds between MPTMS molecules and with the surface.

-

Characterization: Confirm successful functionalization using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the S 2p signal and Fourier-Transform Infrared Spectroscopy (FTIR) to observe C-H and Si-O-Si stretching vibrations. The presence of the S-H stretch can also be indicative but is often weak.

5.2 Protocol: Monitoring Thiol-Michael Addition Kinetics via ¹H NMR

This protocol outlines how to follow the reaction between MPTMS and an acrylate (B77674) using ¹H NMR spectroscopy.

-

Reagent Preparation: Prepare stock solutions of MPTMS and an acrylate (e.g., methyl acrylate) of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Include an internal standard (e.g., tetramethylsilane (B1202638) or 1,3,5-trimethoxybenzene) in one of the solutions for quantitative analysis.

-

Initiation of Reaction: In an NMR tube, combine the MPTMS and acrylate solutions at a known ratio (e.g., 1:1). If the reaction is base-catalyzed, add a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

-

NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the vinyl protons of the acrylate reactant (typically δ 5.8-6.5 ppm) and a characteristic signal of the product (e.g., the newly formed methylene (B1212753) protons adjacent to the sulfur, δ ~2.6-2.8 ppm).

-

Kinetic Profile: Plot the concentration of the reactant (or product) versus time. The reaction rate can be determined from the slope of this curve, and the rate constant can be calculated based on the reaction order.

Visualizations: Pathways and Workflows

6.1 MPTMS Functionalization and Subsequent Thiol Reaction

The overall process involves the hydrolysis of the methoxy (B1213986) groups, condensation onto a hydroxylated surface, and subsequent reaction of the available thiol group.

Caption: General workflow for surface functionalization using MPTMS.

6.2 Base-Catalyzed Thiol-Michael Addition Mechanism

This pathway illustrates the critical role of a base in activating the thiol for addition to an electron-deficient alkene like a maleimide.

Caption: Mechanism of the base-catalyzed Thiol-Michael addition.

6.3 Experimental Workflow for MPTMS Reactivity Analysis

This diagram outlines a logical flow for synthesizing, functionalizing, and characterizing materials using MPTMS.

References

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01583A [pubs.rsc.org]

- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Functionalization of Fe₃O₄ NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Factors affecting the reactivity of thiol-functionalized mesoporous silica adsorbents toward mercury(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Unveiling of a Surface: An In-depth Technical Guide to Silanization with (3-Mercaptopropyl)trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

(3-Mercaptopropyl)trimethoxysilane (MPTMS) stands as a cornerstone bifunctional molecule in the realm of surface modification, enabling the covalent linkage of organic and inorganic materials. Its utility is particularly pronounced in drug development and biomedical research, where the precise control of surface chemistry is paramount for applications ranging from nanoparticle functionalization to the fabrication of biocompatible coatings and advanced biosensors. This technical guide delves into the core mechanism of MPTMS silanization, providing a comprehensive overview of the underlying chemical reactions, quantitative data for process optimization, and detailed experimental protocols for practical implementation.

The Core Mechanism: A Two-Act Play of Hydrolysis and Condensation

The silanization process with MPTMS is fundamentally a two-step reaction sequence: hydrolysis followed by condensation. This elegant mechanism allows for the transformation of a reactive liquid-phase silane (B1218182) into a durable, covalently bound monolayer on a variety of hydroxylated surfaces.

Act I: Hydrolysis - The Awakening of Reactivity

The journey begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of the MPTMS molecule. In the presence of water, these groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction is often catalyzed by acid or base. The degree of hydrolysis is a critical parameter, as partially hydrolyzed silanes can still react with surface hydroxyls, while fully hydrolyzed species are more prone to self-condensation in solution.

Act II: Condensation - The Forging of a Bond

Once hydrolyzed, the silanol (B1196071) groups of MPTMS can undergo two competing condensation reactions:

-

Intermolecular Condensation: Silanols from different MPTMS molecules can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or a polymer network in solution. This process is more prevalent at higher MPTMS concentrations.

-

Surface Condensation: The desired reaction involves the condensation of MPTMS silanols with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silicon wafer or glass slide). This results in the formation of a stable, covalent Si-O-Substrate bond, anchoring the MPTMS molecule to the surface.

The final orientation of the MPTMS molecule on the surface is crucial for its function. The propyl chain with the terminal thiol group (-SH) extends away from the surface, making it available for subsequent chemical modifications, such as the attachment of nanoparticles, proteins, or drug molecules.

Quantitative Insights: Characterizing the MPTMS Monolayer

The quality and characteristics of the MPTMS monolayer can be quantified using various surface-sensitive analytical techniques. The following tables summarize key quantitative data obtained from studies on MPTMS silanization.

Table 1: Contact Angle Measurements on MPTMS-Modified Surfaces

| Substrate | MPTMS Concentration | Solvent | Contact Angle (°) | Reference |

| SiO₂ | 0 M (bare) | Benzene | 46 | [1] |

| SiO₂ | 5.0 x 10⁻³ M | Benzene | 71 | [1] |

| SiO₂ | 8.0 x 10⁻² M | Benzene | 104 | [1] |

| Gold Film | N/A (immersion time varied) | Ethanol (B145695) | ~50-70 | [2] |

| Silicon Wafer | N/A | N/A | 56.4 ± 2.1 | [3] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of MPTMS on Gold

| Element | Binding Energy (eV) | Atomic % (Expected) | Atomic % (Found) | Reference |

| C 1s | 285.0 | 50 | 54 | [4] |

| O 1s | 532.5 | 25 | 25 | [4] |

| Si 2p | 102.2 | 8.3 | 9 | [4] |

| S 2p | 163.5 | 8.3 | 8 | [4] |

| CH₃O | - | 12 | 4 | [4] |

Note: The lower-than-expected atomic percentage of CH₃O suggests a high degree of hydrolysis and cross-linking of the Si-O-Si bonds.[4]

Table 3: Ellipsometry Thickness of MPTMS Films

| Substrate | Film Thickness (nm) | Reference |

| Gold | 0.5 ± 0.2 | [5] |

| Mesoporous Silica | ~0.55 | [6] |

Visualizing the Process: Diagrams and Workflows

To further elucidate the silanization mechanism and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: The two-step mechanism of MPTMS silanization: hydrolysis and condensation.

Caption: A generalized experimental workflow for surface silanization with MPTMS.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the silanization of common substrates with MPTMS.

Protocol 1: Silanization of Silicon Wafers/Glass Slides

This protocol is suitable for preparing MPTMS-functionalized surfaces for applications such as cell culture, microarray fabrication, and as a precursor for further surface chemistry.

Materials:

-

Silicon wafers or glass slides

-

This compound (MPTMS)

-

Anhydrous Toluene (B28343)

-

Ethanol

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

-

Immerse the silicon wafers or glass slides in the Piranha solution for 30-60 minutes at 90-120°C.

-

Carefully remove the substrates and rinse them thoroughly with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of MPTMS in anhydrous toluene in a clean, dry glass container.

-

Immerse the cleaned and dried substrates in the MPTMS solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution and rinse them sequentially with fresh toluene and then ethanol to remove any non-covalently bound MPTMS.

-

Dry the substrates under a stream of nitrogen gas.

-

For enhanced stability of the monolayer, cure the substrates in an oven at 110-120°C for 30-60 minutes.

-

Protocol 2: Functionalization of Gold Nanoparticles with MPTMS

This protocol describes the modification of gold nanoparticles (AuNPs) with MPTMS, a critical step for many biomedical applications that leverage the unique properties of both gold and thiols.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound (MPTMS)

-

Ethanol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of MPTMS Solution:

-

Prepare a dilute solution of MPTMS in ethanol. The final concentration will depend on the concentration and size of the AuNPs, but a starting point is a solution of 0.1-1 mM.

-

-

Functionalization Reaction:

-

To the citrate-stabilized AuNP solution, add the MPTMS-ethanol solution. The volume to be added should be calculated to achieve a significant molar excess of MPTMS relative to the surface area of the AuNPs.

-

Allow the mixture to react for 12-24 hours at room temperature with gentle stirring. The thiol group of MPTMS will displace the citrate (B86180) ions on the gold surface, forming a strong gold-sulfur bond.

-

-

Purification of Functionalized Nanoparticles:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant, which contains excess MPTMS and displaced citrate.

-

Resuspend the nanoparticle pellet in a fresh volume of ethanol or PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unreacted reagents.

-

-

Final Resuspension and Storage:

-

After the final wash, resuspend the MPTMS-functionalized AuNPs in the desired buffer for your downstream application.

-

Store the functionalized nanoparticles at 4°C.

-

This in-depth guide provides a solid foundation for understanding and implementing the silanization mechanism with this compound. By carefully controlling the reaction conditions and following detailed protocols, researchers can reliably create well-defined, functional surfaces for a wide array of applications in drug development and beyond.

References

- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 6. jocpr.com [jocpr.com]

In-Depth Technical Guide: Solubility and Applications of (3-Mercaptopropyl)trimethoxysilane (MPTMS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of (3-Mercaptopropyl)trimethoxysilane (MPTMS) in various organic solvents, detailed experimental protocols for its handling and use, and a visualization of a common experimental workflow. MPTMS is a bifunctional organosilane widely used as a coupling agent in materials science and nanotechnology, including applications relevant to drug delivery and diagnostics.

Solubility of MPTMS

This compound is a colorless to light yellow liquid. Its solubility in organic solvents is a critical parameter for its application in surface modification and nanoparticle functionalization. Based on available data, MPTMS is not typically described by quantitative solubility values (e.g., g/100 mL) but rather by its miscibility. Miscibility refers to the property of liquids to mix in all proportions, forming a homogeneous solution.

MPTMS is reported to be miscible with a range of common organic solvents.[1][2][3] It is important to note that MPTMS is sensitive to moisture and will decompose in the presence of water.[1] It is also incompatible with strong oxidizing agents, strong acids, and alcohols.[1]

Table 1: Miscibility of MPTMS in Various Organic Solvents

| Solvent | Chemical Formula | Type | Miscibility with MPTMS | Citation |

| Methanol | CH₃OH | Polar Protic | Miscible | [1][2] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Miscible | [1][2] |

| Isopropanol | C₃H₈O | Polar Protic | Miscible | [1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | [1][2] |

| Benzene | C₆H₆ | Nonpolar | Miscible | [1][2] |

| Toluene (B28343) | C₇H₈ | Nonpolar | Miscible | [1][2] |

| Xylene | C₈H₁₀ | Nonpolar | Miscible | [1][2] |

Experimental Protocols

Protocol for Handling and Dissolving MPTMS

Given that MPTMS is moisture-sensitive, proper handling is crucial to prevent its hydrolysis before use. This protocol outlines the steps for preparing a solution of MPTMS in an organic solvent for applications such as surface modification.

Materials:

-

This compound (MPTMS)

-

Anhydrous organic solvent (e.g., toluene, ethanol)

-

Inert gas (e.g., nitrogen or argon)

-

Dry glassware (e.g., round-bottom flask, syringe)

-

Magnetic stirrer and stir bar

Procedure:

-

Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at a temperature above 100°C for at least 2 hours and cooled under a stream of inert gas or in a desiccator.

-

Inert Atmosphere: Assemble the glassware and purge the system with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the procedure.

-

Solvent Addition: Using a dry syringe, transfer the desired volume of the anhydrous organic solvent into the reaction flask.

-

MPTMS Addition: With vigorous stirring, add the required amount of MPTMS to the solvent using a dry syringe. For surface modification applications, a common concentration is a 2% (v/v) solution.[4]

-

Solution Preparation: Continue stirring the solution under an inert atmosphere until it is homogeneous. The solution should be prepared fresh before use to minimize potential degradation.

Protocol for Surface Functionalization of Silica (B1680970) Nanoparticles with MPTMS

This protocol describes a typical procedure for the surface modification of silica nanoparticles with MPTMS to introduce thiol (-SH) functional groups.